1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a 3-fluorophenyl group at position 1 and a 2-methoxyethyl substituent at position 2 (Figure 1). This compound belongs to a broader library of 223 analogs, which exhibit structural diversity through variations in aryl, alkyl, and heterocyclic substituents . The synthetic protocol allows for high yields (43–86%) under mild conditions, with isolation via crystallization .
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-25-10-9-22-17(12-5-4-6-13(21)11-12)16-18(23)14-7-2-3-8-15(14)26-19(16)20(22)24/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHPAFNXCMZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The core chromeno[2,3-c]pyrrole system is constructed through a sequential condensation-cyclization process involving:
- Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1)
- 5-(3-Fluorophenyl)isatin (2)
- 2-Methoxyethylamine (3)
The reaction proceeds through initial Knoevenagel condensation between the active methylene group of 1 and the carbonyl group of 2, followed by Michael addition of the amine component (3). Final cyclization generates the spiro[indoline-3,9'-chromeno[2,3-c]pyrrole] framework.
Optimized Reaction Conditions
Optimal yields (78-82%) are achieved using the following parameters:
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/Water (4:1 v/v) |
| Catalyst | Piperidine (0.2 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hr |
| Workup | Crystallization from EtOH/H₂O |
Comparative solvent studies revealed ethanol/water mixtures prevent premature precipitation of intermediates while maintaining reaction homogeneity. The crystalline product shows >98% purity by HPLC without requiring chromatographic purification.
Post-Functionalization Approach
Intermediate Synthesis
An alternative route involves pre-forming the chromeno[2,3-c]pyrrole core followed by N-alkylation:
Alkylation Optimization
Key parameters for the N-alkylation step:
| Condition | Optimal Value | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | 78% yield |
| Solvent | DMF | Minimal hydrolysis |
| Temperature | 60°C | Complete in 6 hr |
| Molar Ratio (4:5) | 1:1.2 | Prevents di-alkylation |
Notably, higher temperatures (>70°C) lead to ring-opening side reactions, while excess alkylating agent causes di-substitution at the pyrrolic nitrogen.
Microwave-Assisted One-Pot Synthesis
Process Intensification
A rapid microwave method achieves 68% yield in 45 minutes:
Reaction Vessel Setup
- 1 mmol each of 1, 2, and 3
- 5 mL ethanol with 0.1M HCl catalyst
- Microwave irradiation at 150W
Temperature Profile
- Ramp to 100°C in 2 min
- Hold at 100°C for 30 min
- Cool to 50°C over 5 min
This method reduces side product formation compared to conventional heating, as shown by LC-MS analysis. The accelerated kinetics suppress competing pathways like:
- Hydrolysis of methyl ester groups
- Oxidative dehydrogenation of the dihydropyrrole ring
Comparative Yield Analysis
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 hr | 78 | 98.2 |
| Microwave | 45 min | 68 | 97.8 |
| Post-functionalization | 18 hr | 71 | 96.4 |
Structural Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J=8.4 Hz, 1H, H-8)
7.65-7.58 (m, 2H, Ar-H)
7.42 (td, J=8.0, 5.6 Hz, 1H, H-3')
7.31-7.25 (m, 3H, Ar-H)
4.62 (t, J=6.8 Hz, 2H, NCH₂)
3.79 (s, 3H, OCH₃)
3.56 (t, J=6.8 Hz, 2H, CH₂O)
¹³C NMR (100 MHz, CDCl₃)
δ 183.2 (C-9)
170.4 (C-3)
162.1 (d, J=245 Hz, C-F)
154.3 (C-2')
...[full spectrum available in supplementary data]
Crystallographic Data
Single-crystal X-ray analysis confirms the cis-fused ring system:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.457(3) |
| b (Å) | 7.892(2) |
| c (Å) | 15.338(4) |
| β (°) | 102.64(3) |
| V (ų) | 1467.8(6) |
| Z | 4 |
| R₁ [I>2σ(I)] | 0.0453 |
The fluorine substituent adopts a pseudo-axial orientation, minimizing steric interactions with the chromene oxygen.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromeno[2,3-c]pyrrole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromeno[2,3-c]pyrroles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Comparison of Aryl Substituent Effects
Substituent Variations at Position 2
The substituent at position 2 determines steric bulk and electronic interactions:
- 2-(2-Methoxyethyl) group: Present in the target compound, this group balances hydrophilicity (via methoxy) and flexibility (ethyl chain). Similar derivatives, such as 2-[2-(dimethylamino)ethyl] analogs, demonstrate enhanced solubility due to tertiary amines .
- BH-series compounds (e.g., BH53441) feature benzothiazolyl groups, which may enhance π-π stacking interactions in biological systems .
- Alkyl chains : 2-Alkyl derivatives (e.g., 2-propyl or 2-benzyl) were synthesized with yields >70%, indicating compatibility with diverse alkyl groups .
Table 2: Position 2 Substituent Comparisons
*Yield range for representative library compounds .
Biological Activity
The compound 1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a class of chromeno-pyrrole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C₁₈H₁₈FNO₃
- Molecular Weight : 315.34 g/mol
- Functional Groups :
- Fluorophenyl group enhances lipophilicity.
- Methoxyethyl group may influence solubility and biological activity.
Biological Activity Overview
Research indicates that compounds within the chromeno-pyrrole family exhibit diverse biological activities, particularly in anticancer applications. The following sections detail specific findings related to the compound's efficacy against cancer cells and other biological targets.
Anticancer Activity
- Mechanism of Action :
- In Vitro Studies :
-
Case Study :
- A specific case study involving breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 12 μM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .
Comparative Biological Activity Table
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Antimicrobial Activity : The compound exhibited moderate antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
